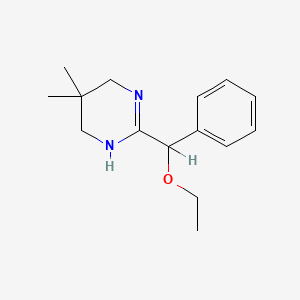
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine is a heterocyclic organic compound It is characterized by a pyrimidine ring that is partially saturated and substituted with a dimethyl group and an ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxybenzylamine with a diketone in the presence of a base to form the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrimidine derivatives.
Substitution: The ethoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce fully saturated pyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidines.
Scientific Research Applications
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound used as a versatile solvent in organic synthesis.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Known for its use in the synthesis of pyrantel derivatives.
Uniqueness
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzyl group, in particular, may confer unique reactivity and potential biological activity compared to other similar pyrimidine derivatives.
Properties
CAS No. |
33236-02-1 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C15H22N2O/c1-4-18-13(12-8-6-5-7-9-12)14-16-10-15(2,3)11-17-14/h5-9,13H,4,10-11H2,1-3H3,(H,16,17) |
InChI Key |
GAHPHLOWOBWQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=NCC(CN2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















